molecular formula C9H10N2O B13113992 2-Amino-1-methylindolin-3-one

2-Amino-1-methylindolin-3-one

Katalognummer: B13113992
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: BODRTHOBFMGQAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-methylindolin-3-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of an amino group at the 2-position and a methyl group at the 1-position makes it a unique derivative of indole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-methylindolin-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable phenylhydrazine derivative and a methyl ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1-methylindolin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the indole to its corresponding oxindole derivative.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-methylindolin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.

    Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-1-methylindolin-3-one involves its interaction with various molecular targets. The indole core can interact with enzymes, receptors, and other proteins, leading to biological effects. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways depend on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

    Indole: The parent compound with a simple indole structure.

    2-Methylindole: Similar structure but lacks the amino group.

    3-Aminoindole: Similar structure but lacks the methyl group.

Uniqueness: 2-Amino-1-methylindolin-3-one is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This dual substitution can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

2-amino-1-methyl-2H-indol-3-one

InChI

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(12)9(11)10/h2-5,9H,10H2,1H3

InChI-Schlüssel

BODRTHOBFMGQAO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(=O)C2=CC=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.